An In-depth Technical Guide to 2-Chlorobenzamide: Chemical Properties and Structure
An In-depth Technical Guide to 2-Chlorobenzamide: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chlorobenzamide is a halogenated organic compound and a derivative of carboxylic acid.[1] It serves as a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.[1] This technical guide provides a comprehensive overview of the chemical properties, structure, and reactive behavior of 2-chlorobenzamide, with a focus on data relevant to research and development.
Chemical and Physical Properties
2-Chlorobenzamide is a white to off-white crystalline solid at room temperature with a faint characteristic odor.[1][2] It is sparingly soluble in water but demonstrates greater solubility in organic solvents like ethanol, acetone, and dimethylformamide.[1]
Tabulated Physical and Chemical Data
| Property | Value | Source |
| Molecular Formula | C₇H₆ClNO | [1][2][3][4][5][6] |
| Molecular Weight | 155.58 g/mol | [2][3][4][5] |
| Appearance | White to off-white crystalline powder/solid | [1][2][4][7] |
| Melting Point | 141-145 °C | [2][4][7][8][9] |
| pKa | 15.36 ± 0.50 (Predicted) | [1] |
| CAS Number | 609-66-5 | [1][2][3][4][5] |
| EC Number | 210-195-6 | [3] |
| PubChem CID | 69111 | [1][3] |
Molecular Structure
The structure of 2-chlorobenzamide consists of a benzene (B151609) ring substituted with a chlorine atom and an amide group at the ortho position.[1] The presence of the electron-withdrawing chlorine group significantly influences the compound's reactivity and stability.[1]
Structural Identifiers
| Identifier | String | Source |
| SMILES | C1=CC=C(C(=C1)C(=O)N)Cl | [1][3] |
| InChI | InChI=1S/C7H6ClNO/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H2,9,10) | [1][3] |
| InChIKey | RBGDLYUEXLWQBZ-UHFFFAOYSA-N | [1][3] |
Crystallography and Polymorphism
2-Chlorobenzamide is known to exhibit polymorphism, existing in at least two crystalline forms, designated as α and β. The α-form crystallizes in the monoclinic space group P2₁/n, while the β-form adopts an orthorhombic P2₁2₁2₁ space group.[7] The β-form can undergo a solid-solid phase transformation to the α-form before melting.[7] The metastable α-form has been noted to be susceptible to grinding.[7]
Spectroscopic Data
¹H NMR Spectroscopy
The proton NMR spectrum of 2-chlorobenzamide provides characteristic signals for the aromatic protons and the amide protons.
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 7.773 | d | Aromatic Proton |
| 7.42 | m | Aromatic Proton |
| 7.40 | m | Aromatic Proton |
| 7.35 | m | Aromatic Proton |
| 6.56 | s (broad) | Amide Proton (NH₂) |
| 6.42 | s (broad) | Amide Proton (NH₂) |
| Note: Data acquired in CDCl₃. Specific peak assignments can vary based on the reference and conditions.[10][11] |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum shows distinct signals for the carbonyl carbon and the aromatic carbons. Data is available through various databases such as PubChem.[3]
IR Spectroscopy
The infrared spectrum of 2-chlorobenzamide displays characteristic absorption bands for the amide functional group (N-H and C=O stretching) and the aromatic ring. Key peaks can be observed in publicly available spectral data.[3][12]
Mass Spectrometry
Mass spectrometric analysis of 2-chlorobenzamide typically shows a molecular ion peak corresponding to its molecular weight. The most abundant peak (top peak) is often observed at m/z 139, with the second highest at m/z 155.[3]
Reactivity and Stability
2-Chlorobenzamide is stable under normal laboratory conditions.[1][2][13] It is incompatible with strong acids, strong bases, and strong oxidizing agents.[2][13] Thermal decomposition may produce toxic fumes, including hydrogen chloride, nitrogen oxides, and carbon monoxide.[2][13]
Key reactions involving 2-chlorobenzamide include:
-
Hydrodehalogenation: It can undergo palladium-mediated hydrodehalogenation to yield benzamide.[4]
-
Reduction: Reduction with sodium borohydride (B1222165) (NaBH₄) in diglyme (B29089) at elevated temperatures can produce 2-chlorobenzonitrile.[4]
Experimental Protocols
Synthesis of 2-Chlorobenzamide Derivatives
A general method for synthesizing derivatives of 2-chlorobenzamide involves the reaction of 2-chlorobenzoyl chloride with an appropriate amine.[14]
Example: Synthesis of N-(2-aminoethyl)-2-chlorobenzamide [14]
-
Preparation of Reactant Solution: Dissolve an equimolar amount of ethylene (B1197577) diamine in 10 mL of ethanolic 1 N NaOH in a round-bottom flask.
-
Addition of Acylating Agent: Add 2-chlorobenzoyl chloride dropwise to the stirred ethylene diamine solution over a period of 3 hours at room temperature. A magnetic stirrer should be used for continuous agitation.
-
Isolation of Product: After 3 hours, the precipitated product is collected and dried.
-
Purification: The crude product is washed with ethanol, followed by a wash with NaOH solution and water, and then air-dried to yield the final product.
The following diagram illustrates the general workflow for the synthesis of 2-chlorobenzamide derivatives.
Caption: A diagram illustrating the key stages in the synthesis of N-substituted 2-chlorobenzamide derivatives.
Biological Activity and Applications
2-Chlorobenzamide is recognized as a significant degradation product of the insect growth regulator CCU (1-(2-chlorobenzoyl)-3-(4-chlorophenyl) urea).[4] It is also an environmental transformation product of the pesticides clofentezine (B1669202) and dichlobenil.[3] While not a primary active pharmaceutical ingredient itself in many applications, its derivatives are of considerable interest in medicinal chemistry. Benzamide derivatives, in general, are known for a wide range of pharmacological properties, including antipsychotic, antihypertensive, antibacterial, and antimicrobial activities.[14]
The following diagram depicts the relationship of 2-chlorobenzamide as a metabolite of other chemical agents.
Caption: Logical relationship showing 2-Chlorobenzamide as a metabolite or degradation product of various agrochemicals.
Conclusion
2-Chlorobenzamide is a well-characterized compound with a rich chemistry that makes it a valuable building block in synthetic organic chemistry. Its physical and chemical properties are well-documented, and its reactivity allows for a variety of chemical transformations. For researchers in drug development and materials science, understanding the fundamental properties and synthetic accessibility of 2-chlorobenzamide and its derivatives is essential for the design and creation of novel molecules with desired biological or material properties.
References
- 1. Page loading... [wap.guidechem.com]
- 2. fishersci.com [fishersci.com]
- 3. 2-Chlorobenzamide | C7H6ClNO | CID 69111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Chlorobenzamide | 609-66-5 [chemicalbook.com]
- 5. chemscene.com [chemscene.com]
- 6. 2-Chlorobenzamide | C7H6ClNO | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 2-chlorobenzamide [stenutz.eu]
- 9. hpc-standards.com [hpc-standards.com]
- 10. 2-Chlorobenzamide(609-66-5) 1H NMR spectrum [chemicalbook.com]
- 11. 2-Chlorobenzamide(609-66-5) MS spectrum [chemicalbook.com]
- 12. 2-Chlorobenzamide(609-66-5) IR Spectrum [chemicalbook.com]
- 13. 2-Chlorobenzamide(609-66-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 14. Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I - Curr Trends Pharm Pharm Chem [ctppc.org]
